MRLB-223

Katalognummer B8310385

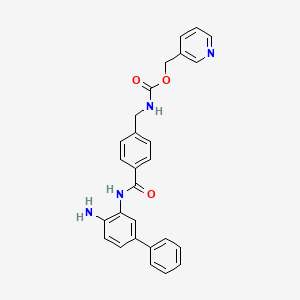

Molekulargewicht: 452.5 g/mol

InChI-Schlüssel: AXVLWKBVIHOIQB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09096559B2

Procedure details

1,1-dimethylethyl[2-[({4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]phenyl}carbonyl)amino]-4-(2-thienyl)phenyl]carbamate (10.5 g, 19 mmol) was taken up in DCM (208 mL)/TFA (41.7 mL). After 1 hour, the solvent was removed in vacuo, saturated NaHCO3 was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give pyridin-3-ylmethyl[(4-{[(4-aminobiphenyl-3-yl)amino]carbonyl}phenyl)methyl]carbamate as a tan solid. 1H NMR (d6-DMSO, 600 MHz) δ 9.69 (s, 1H), 8.57 (s, 1H), 8.51 (dd, J=4.8 and 1.8 Hz, 1H), 7.94 (m, 3H), 7.77 (d, J=7.8 Hz, 1H), 7.53 (d, J=7.8 Hz, 2H), 7.50 (d, J=1.8 Hz, 1H), 7.37 (m, 5H), 7.31 (dd, J=8.4 and 1.8 Hz, 1H), 7.22 (t, J=7.8 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 5.08 (br s, 4H), 4.26 (d, J=6.0 Hz, 2H). MS: cal'd 453 (MH+), exp 453 (MH+).

Name

1,1-dimethylethyl[2-[({4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]phenyl}carbonyl)amino]-4-(2-thienyl)phenyl]carbamate

Quantity

10.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CC([N:5]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2S[CH:17]=[CH:18][CH:19]=2)=[CH:11][C:10]=1[NH:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][NH:30][C:31]([O:33][CH2:34][C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)=[O:32])=[CH:25][CH:24]=1)=[O:22])C(=O)[O-])(C)C.[C:41](O)([C:43](F)(F)F)=O>C(Cl)Cl>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([CH2:34][O:33][C:31](=[O:32])[NH:30][CH2:29][C:26]2[CH:27]=[CH:28][C:23]([C:21]([NH:20][C:10]3[CH:11]=[C:12]([C:15]4[CH:43]=[CH:41][CH:17]=[CH:18][CH:19]=4)[CH:13]=[CH:14][C:9]=3[NH2:5])=[O:22])=[CH:24][CH:25]=2)[CH:36]=1

|

Inputs

Step One

|

Name

|

1,1-dimethylethyl[2-[({4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]phenyl}carbonyl)amino]-4-(2-thienyl)phenyl]carbamate

|

|

Quantity

|

10.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)N(C([O-])=O)C1=C(C=C(C=C1)C=1SC=CC1)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC=1C=NC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

41.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Three

|

Name

|

|

|

Quantity

|

208 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo, saturated NaHCO3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the products extracted into EtOAc (×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)COC(NCC1=CC=C(C=C1)C(=O)NC=1C=C(C=CC1N)C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |